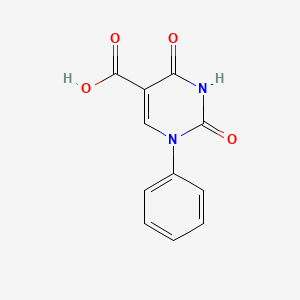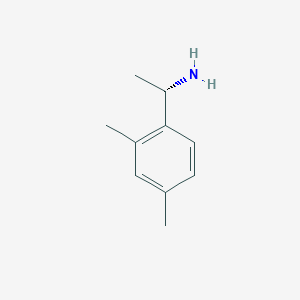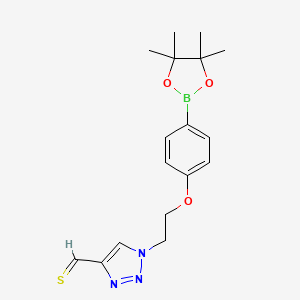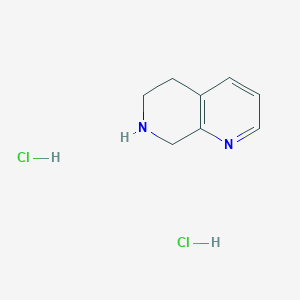
2,4-Dioxo-1-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid
Vue d'ensemble
Description
“2,4-Dioxo-1-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid” is a compound with the molecular formula C11H7N3O4 . It is a derivative of pyrimidine, a six-membered heterocyclic compound with two nitrogen atoms . The crystal structure consists of molecules held together by extensive intermolecular hydrogen bonding between neighbouring pyrimidine rings and between the acid groups and water molecules, resulting in a layered sheet structure .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms . The pyrimidine ring in this compound is substituted with a phenyl group, two carbonyl groups (at the 2 and 4 positions), and a carboxylic acid group (at the 5 position) .Physical And Chemical Properties Analysis
This compound has a molecular weight of 232.2 . It is a solid under normal conditions . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.Applications De Recherche Scientifique
Anticancer Drug Design
2,4-Dioxo-1-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid: has shown promise in the field of anticancer drug design. Its derivatives have been synthesized and evaluated for antiproliferative activity against various cancer cell lines . The structure-activity relationship studies suggest that the pyrimidine ring, when incorporated into compounds, can significantly enhance anticancer activities, targeting receptor proteins with high potency .
Synthesis of Antiproliferative Agents
The compound serves as an intermediate in the synthesis of sulfonamide derivatives, which have been tested for their antiproliferative properties. These derivatives have shown effectiveness against specific cancer cell lines, indicating the potential of This compound in the development of new anticancer therapies .
Development of Chemotherapeutic Agents
Research indicates that the integration of the pyrimidine ring into chemotherapeutic agents can lead to the development of novel molecules with enhanced efficacy against drug-resistant cancers. This is particularly important in the ongoing battle against cancer and the emergence of drug resistance .
Pharmaceutical Intermediates
This compound is also used as a pharmaceutical intermediate, which is a crucial step in the drug development process. It plays a significant role in the synthesis of various pharmacologically active molecules, thereby contributing to the creation of a diverse range of therapeutic drugs .
Heterocyclic Compound Synthesis
The pyrimidine ring is a key component in the synthesis of heterocyclic compounds, which are a cornerstone of medicinal chemistry. These compounds form the basis for a multitude of drugs with varied therapeutic applications, highlighting the versatility of This compound in drug synthesis .
Targeting Receptor Proteins
Derivatives of this compound have been shown to target specific receptor proteins, which is a critical aspect of precision medicine. By designing molecules that can selectively interact with these proteins, researchers can create treatments that are more effective and have fewer side effects .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2,4-dioxo-1-phenylpyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O4/c14-9-8(10(15)16)6-13(11(17)12-9)7-4-2-1-3-5-7/h1-6H,(H,15,16)(H,12,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYQZVCGEIWPVCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=O)NC2=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![8-Iodo-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B1455023.png)






![N5-(1-Cycloheptyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)pyridine-2,5-diamine](/img/structure/B1455035.png)



